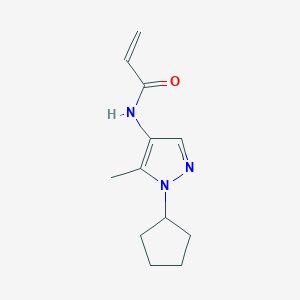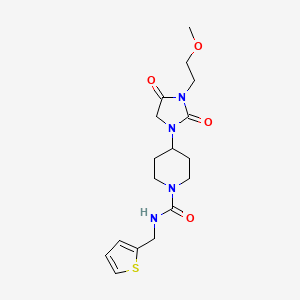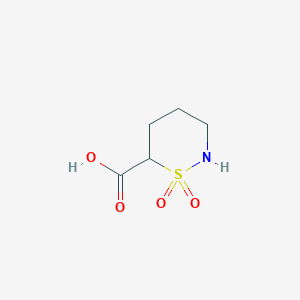
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound used in scientific research as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its ability to block the NMDA receptor, which has implications for the treatment of various neurological disorders.
Mechanism of Action
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide works by binding to the NMDA receptor and blocking the flow of calcium ions into the cell. This prevents the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can also prevent the toxic effects of excessive glutamate release, which can occur in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has also been shown to have antidepressant effects in animal models of depression. However, the effects of N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can vary depending on the dose and duration of treatment, and further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically study the role of the NMDA receptor in various neurological processes without affecting other types of glutamate receptors. However, N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can be difficult to work with due to its low solubility in water and the specialized equipment and expertise required for its synthesis.
Future Directions
There are many potential future directions for research on N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Researchers are also interested in the potential therapeutic applications of NMDA receptor antagonists for various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, there is ongoing research into the development of new compounds that can selectively target the NMDA receptor with improved efficacy and safety profiles.
Synthesis Methods
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 4-methyl-1,2-diazole to form 1-cyclopentyl-5-methylpyrazole. This intermediate is then reacted with prop-2-enoyl chloride to form N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide. The synthesis of N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide requires specialized laboratory equipment and expertise in organic chemistry.
Scientific Research Applications
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has been used extensively in scientific research to study the role of the NMDA receptor in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide is a selective antagonist for the NMDA receptor, meaning that it blocks the receptor's activity without affecting other types of glutamate receptors. This makes N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide a useful tool for studying the specific role of the NMDA receptor in various neurological processes.
properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-11-8-13-15(9(11)2)10-6-4-5-7-10/h3,8,10H,1,4-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJXYLOJMSMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2440819.png)

![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)

![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)


![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)